molecular formula C17H17N3O2S B017896 (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea CAS No. 108176-77-8

(4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea

Cat. No. B017896
M. Wt: 327.4 g/mol
InChI Key: OIAFCHOBYHAFPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea, also known as MBTU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

(4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea has been studied for its potential applications in various scientific fields. In the field of medicinal chemistry, (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea has been investigated as a potential anticancer agent. Studies have shown that (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea can induce apoptosis in cancer cells, potentially making it a promising candidate for cancer treatment.
In addition, (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea has also been studied for its potential use as an antibacterial and antifungal agent. Studies have shown that (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea exhibits potent activity against a wide range of bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.

Mechanism Of Action

The mechanism of action of (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are essential for cell growth and proliferation. This may ultimately lead to the induction of apoptosis in cancer cells and the inhibition of bacterial and fungal growth.

Biochemical And Physiological Effects

(4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea can induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and reduce inflammation.

Advantages And Limitations For Lab Experiments

One of the advantages of using (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea in lab experiments is its potent activity against cancer cells, bacteria, and fungi. This makes it a potentially valuable tool for studying these organisms and developing new treatments. However, one limitation of using (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea. One area of interest is the development of new anticancer agents based on the structure of (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea. In addition, further studies are needed to fully understand the mechanism of action of (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea and its potential applications in other fields, such as antimicrobial therapy. Finally, the development of more efficient and cost-effective synthesis methods for (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea may also be an area of future research.

Synthesis Methods

(4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea can be synthesized through a multistep process involving the reaction of 4-methyl-2H-1,4-benzothiazin-3(4H)-one with 4-methoxyphenyl isocyanate. The resulting intermediate is then treated with ammonium hydroxide to yield (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea. This method has been reported to yield high purity and good yields of (4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea.

properties

CAS RN

108176-77-8

Product Name

(4-Methoxyphenyl)(4-methyl-2H-1,4-benzothiazin-3(4H)-ylidene)urea

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

(3Z)-1-(4-methoxyphenyl)-3-(4-methyl-1,4-benzothiazin-3-ylidene)urea

InChI

InChI=1S/C17H17N3O2S/c1-20-14-5-3-4-6-15(14)23-11-16(20)19-17(21)18-12-7-9-13(22-2)10-8-12/h3-10H,11H2,1-2H3,(H,18,21)/b19-16-

InChI Key

OIAFCHOBYHAFPA-UHFFFAOYSA-N

Isomeric SMILES

CN1/C(=N\C(=O)NC2=CC=C(C=C2)OC)/CSC3=CC=CC=C31

SMILES

CN1C(=NC(=O)NC2=CC=C(C=C2)OC)CSC3=CC=CC=C31

Canonical SMILES

CN1C(=NC(=O)NC2=CC=C(C=C2)OC)CSC3=CC=CC=C31

synonyms

(1Z)-3-(4-methoxyphenyl)-1-(7-methyl-10-thia-7-azabicyclo[4.4.0]deca-1 ,3,5-trien-8-ylidene)urea

Origin of Product

United States

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